molecular formula C19H18ClN3O4 B2635592 5-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide CAS No. 941873-14-9

5-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide

Cat. No. B2635592
M. Wt: 387.82
InChI Key: HESITWAWLIWBCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of a specific protein kinase, making it a valuable tool in the study of various biological processes.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Synthesis of Derivatives for Antidiabetic Applications : A study by Thakral et al. (2020) involved the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, demonstrating potential antidiabetic properties through in vitro studies against α-glucosidase. The study also utilized molecular docking and dynamic simulations to validate the compounds' inhibitory potential, highlighting the importance of specific substituent groups for activity (Thakral, Narang, Kumar, & Singh, 2020).

  • Crystal Structure and NMR Assignments : Research by Samimi (2016) on the regio- and stereo-controlled synthesis of N-4-nitrophenyl-2-benzoyl-3-(4-Cl phenyl)aziridine derivatives emphasized the precise structural characterization necessary for understanding the stereochemistry and potential biological applications of such compounds (Samimi, 2016).

Biological Activity and Applications

  • Anticestodal Drug Modification for Improved Effect : A study conducted by Galkina et al. (2014) focused on modifying the structure of 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, aiming to enhance its biological effect. The modifications sought to produce water-soluble ammonium salts while retaining antihelminthic pharmacophoric groups, demonstrating the potential for chemical modifications to improve drug efficacy and solubility (Galkina et al., 2014).

  • Bactericidal Activity Against MRSA : Zadrazilova et al. (2015) assessed the bactericidal activity of a series of substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of such compounds in addressing antibiotic resistance challenges. One compound, in particular, showed a rapid concentration-dependent bactericidal effect, indicating the promise of these derivatives in antimicrobial therapy (Zadrazilova, Pospíšilová, Pauk, Imramovský, Vinšová, Čížek, & Jampílek, 2015).

properties

IUPAC Name

5-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4/c1-12-5-7-14(11-17(12)22-9-3-2-4-18(22)24)21-19(25)15-10-13(20)6-8-16(15)23(26)27/h5-8,10-11H,2-4,9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESITWAWLIWBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.